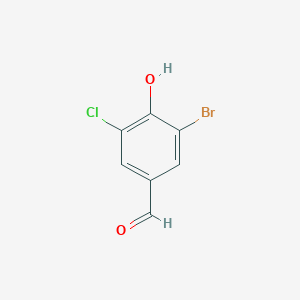

5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

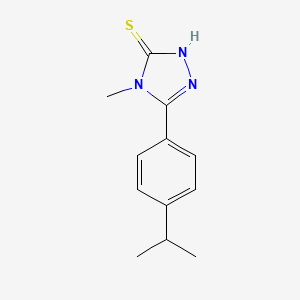

The compound "5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole" is a derivative of the 1,3,4-oxadiazole family, which is known for its wide range of biological and pharmacological activities. These compounds are recognized as privileged structures in drug chemistry due to their potential as biologically active derivatives that may find use as drugs or insecticides .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the preparation of carboxylic acid hydrazides, followed by acylation and cyclization of the synthesized intermediates. A convenient method for the synthesis of 2-aryl/heteryl-5-chloromethyl-1,3,4-oxadiazoles has been developed, which starts from commercially available aromatic and heterocyclic carboxylic acids. The process includes the use of phosphorus trichloroxide for cyclization, resulting in high yields of the targeted compounds without the need for purifying intermediate compounds .

Molecular Structure Analysis

The structure of 1,3,4-oxadiazole derivatives, including those with a chloromethyl group, has been confirmed through various spectroscopic methods such as 1H NMR, FT-IR, and MS. These compounds are characterized by their distinct molecular frameworks, which are crucial for their biological activities and chemical properties .

Chemical Reactions Analysis

The presence of the reactive chloromethyl group in the 1,3,4-oxadiazole derivatives allows for further chemical modifications. For instance, 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole can react with different amines such as pyrrolidine, piperidine, and morpholine to yield various substituted 1,2,4-oxadiazoles . Additionally, the reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate can afford difluoromethylenated 1,2,4-oxadiazole-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. UV-Vis spectroscopy of these compounds shows maximum absorptive wavelengths ranging from 260-279 nm, and they exhibit strong purple fluorescence in DMF solution, with emissive maximum wavelengths from 334 nm to 362 nm. These properties indicate that 2-chloromethyl-5-aryl-1,3,4-oxadiazoles can serve as purple luminescent materials . The reactivity of the chloromethyl group also plays a significant role in the chemical behavior of these compounds, making them versatile intermediates for further chemical transformations .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

- Novel derivatives of 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole have shown promising antibacterial properties. For instance, Rai et al. (2010) synthesized compounds from this oxadiazole and found significant antibacterial activity against various bacteria like Bacillus subtilis and Escherichia coli (Rai et al., 2010).

Chemical Synthesis and Reactions

- Rao et al. (2014) explored the reaction of 5-(Chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with different compounds, demonstrating its versatility in chemical synthesis (Rao et al., 2014).

- Sağırlı and Dürüst (2018) reported a novel reaction pathway of this oxadiazole with KCN, leading to the formation of acetonitriles and alkanes, a unique decyanation process (Sağırlı & Dürüst, 2018).

Potential in Cancer Treatment

- Zhang et al. (2005) identified a derivative of 1,2,4-oxadiazole as an apoptosis inducer with potential application in treating certain cancer types (Zhang et al., 2005).

Corrosion Inhibition

- Kalia et al. (2020) synthesized oxadiazole derivatives that acted as efficient corrosion inhibitors for mild steel, highlighting a potential industrial application (Kalia et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-2-4-8(5-3-7)10-12-9(6-11)14-13-10/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBGFZDUDJUQLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395764 |

Source

|

| Record name | 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

CAS RN |

50737-29-6 |

Source

|

| Record name | 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)

![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)